molecular formula C9H8N2OS B1621196 4-(3-Methoxyphenyl)-1,2,3-thiadiazole CAS No. 337924-95-5

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Cat. No. B1621196
M. Wt: 192.24 g/mol
InChI Key: SDRPJIGNSNYAJY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>8</sub>H<sub>7</sub>NO<sub>2</sub>S

  • Molecular Weight : 181.21 g/mol

  • IUPAC Name : 4-(3-Methoxyphenyl)-1,2,3-thiadiazole



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. Unfortunately, I don’t have access to the exact synthetic procedure for this specific compound. However, it typically involves the reaction of appropriate starting materials under specific conditions.



Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole consists of a thiadiazole ring (1,2,3-thiadiazole) attached to a 3-methoxyphenyl group. The thiadiazole ring contains sulfur and nitrogen atoms, contributing to its unique properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol).

  • Color : Typically yellow or brown.


Scientific Research Applications

Antithrombotic Activity

4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have shown potential as antithrombotic agents. A study found that certain 1,2,3-thiadiazoles with benzene rings possessing para electron-donating groups exhibited inhibition of collagen-induced platelet aggregation, suggesting possible antithrombotic applications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).

Corrosion Inhibition

Research on thiadiazole derivatives, including 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, has demonstrated their effectiveness as corrosion inhibitors. One study reported that these compounds provided significant corrosion protection for mild steel in an acidic environment, indicating their potential use in industrial applications (Attou et al., 2020).

Receptor Antagonism

Some derivatives of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates their potential for developing treatments targeting these receptors (Jung et al., 2004).

Antimicrobial Activity

Thiadiazole derivatives, including those related to 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, have been synthesized and evaluated for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Fungicidal Activity

Research has indicated that certain 1,2,3-thiadiazole derivatives possess fungicidal activity. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed its potential as a fungicide (Wu, 2013).

Corrosion Inhibition for Copper

Thiadiazole derivatives, including 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, have been synthesized as inhibitors for copper corrosion in acidic environments. These studies suggest their potential application in protecting copper materials from corrosion (Tang et al., 2009).

Anticancer Activity

Some 4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have demonstrated anticancer activity in biological studies. They have shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Janowska et al., 2022).

Safety And Hazards

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is not considered hazardous. However, always handle chemicals with care and follow standard safety precautions.


Future Directions

Research on this compound could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity, stability, and optimization for specific purposes would be valuable.


properties

IUPAC Name

4-(3-methoxyphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPJIGNSNYAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363079
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

CAS RN

337924-95-5
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Chen, Y Jiang, JT Yu, J Cheng - The Journal of Organic …, 2016 - ACS Publications
A TBAI-catalyzed reaction between N-tosyl hydrazone and sulfur was developed, leading to 1,2,3-thiadiazoles in moderate to good yields. It represents a facile and practical procedure …
Number of citations: 73 pubs.acs.org

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